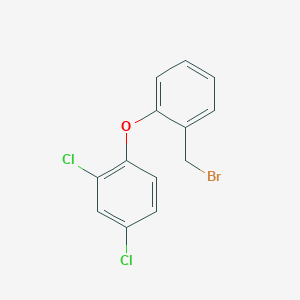

2-(2,4-Dichlorophenoxy)benzyl bromide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(bromomethyl)phenoxy]-2,4-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O/c14-8-9-3-1-2-4-12(9)17-13-6-5-10(15)7-11(13)16/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRGALOMHPPXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101248599 | |

| Record name | 1-[2-(Bromomethyl)phenoxy]-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361212-71-7 | |

| Record name | 1-[2-(Bromomethyl)phenoxy]-2,4-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361212-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Bromomethyl)phenoxy]-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,4 Dichlorophenoxy Benzyl Bromide

Precursor Synthesis and Functional Group Interconversions Leading to the Phenoxybenzyl Framework

The foundational step in the synthesis is the creation of the diaryl ether linkage that defines the 2-(2,4-Dichlorophenoxy)toluene precursor. This involves coupling two appropriately substituted benzene rings.

The formation of the 2-(2,4-Dichlorophenoxy)toluene skeleton is typically achieved through a nucleophilic aromatic substitution reaction, most commonly a variation of the Williamson ether synthesis or an Ullmann condensation. In this approach, 2,4-dichlorophenol (B122985), or its corresponding phenoxide salt, acts as the nucleophile, displacing a leaving group on an ortho-substituted toluene (B28343) derivative.

A general synthetic route involves the reaction of 2,4-dichlorophenol with a compound such as 2-chlorotoluene (B165313) or 2-nitrotoluene in the presence of a base and often a copper catalyst. The base, such as potassium carbonate or sodium hydroxide (B78521), deprotonates the phenol to form the more nucleophilic phenoxide. The catalyst facilitates the displacement of the leaving group on the toluene ring.

Table 1: Representative Conditions for Diaryl Ether Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 2,4-Dichlorophenol | 2-Chlorotoluene | CuI / L-proline | K₂CO₃ | DMSO | 90 |

| 2,4-Dichlorophenol | 2-Bromotoluene | Cu₂O | Cs₂CO₃ | Pyridine | 120-140 |

Note: This table represents typical conditions for Ullmann-type diaryl ether syntheses and may be adapted for the specific synthesis of 2-(2,4-Dichlorophenoxy)toluene.

Achieving the required 1,2-substitution pattern (ortho-substitution) on the toluene-derived ring is critical. The directing effects of substituents in electrophilic aromatic substitution reactions govern the regiochemical outcome. chemistrysteps.comchemistrysteps.com

Activating Groups : Substituents like the methyl group (-CH₃) in toluene and the hydroxyl group (-OH) in phenol are activating groups. chemistrysteps.com They donate electron density to the benzene ring, making it more reactive towards electrophiles. These groups direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comyoutube.com

Deactivating Groups : Groups that withdraw electron density from the ring are deactivating and, with the exception of halogens, generally direct incoming electrophiles to the meta position. chemistrysteps.commasterorganicchemistry.com

Given these principles, synthesizing the target precursor by direct electrophilic substitution on a simpler phenoxytoluene is challenging due to the formation of multiple isomers. A more controlled strategy involves using starting materials that already possess the desired ortho-substitution pattern. For instance, beginning with ortho-cresol (2-methylphenol) or 2-chlorotoluene ensures that the methyl group is correctly positioned from the outset, prior to the etherification step described in section 2.1.1. This pre-functionalization approach avoids complex separation issues and ensures a higher yield of the desired ortho-isomer.

Benzylic Bromination Strategies for the Formation of 2-(2,4-Dichlorophenoxy)benzyl Bromide

Once the 2-(2,4-Dichlorophenoxy)toluene precursor is obtained, the final step is the selective bromination of the methyl group at the benzylic position. This transformation is typically accomplished via a free-radical mechanism.

Free-radical benzylic bromination is a highly effective method for converting alkylaromatic compounds into benzyl (B1604629) bromides. researchgate.net The stability of the intermediate benzyl radical, which is resonance-stabilized by the adjacent aromatic ring, makes the benzylic C-H bonds particularly susceptible to radical abstraction. chemistrysteps.comgla.ac.uk

The most common and reliable method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. mychemblog.com A key advantage of using NBS is that it maintains a very low, constant concentration of molecular bromine (Br₂) in the reaction mixture. This is achieved through the reaction of NBS with the HBr byproduct generated during the propagation step. mychemblog.com This low concentration of Br₂ is crucial for favoring radical substitution at the benzylic position over electrophilic addition to the aromatic ring. chemistrysteps.com

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, to prevent ionic side reactions. researchgate.net The process requires a radical initiator to begin the chain reaction. mychemblog.com

Table 2: Common Parameters in Wohl-Ziegler Bromination

| Parameter | Description | Typical Examples |

|---|---|---|

| Brominating Agent | Provides a source of bromine radicals. | N-Bromosuccinimide (NBS) |

| Solvent | Non-polar to favor radical pathway. | CCl₄, 1,2-Dichlorobenzene, Acetonitrile researchgate.net |

| Initiator | Generates initial radicals upon heating or irradiation. | Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO) mychemblog.com |

| Conditions | Heat or light to decompose the initiator. | Refluxing solvent, UV irradiation |

Recent studies have explored alternative solvents like acetonitrile, which can improve reaction yields and reproducibility while avoiding the use of environmentally harmful chlorinated solvents. researchgate.net

The initiation of the radical chain reaction is a critical step that can be achieved through either thermal or photochemical means. aip.org

Thermal Initiation : In this method, the reaction mixture is heated, typically to the boiling point of the solvent. The heat provides the energy necessary to cause the homolytic cleavage of a radical initiator like AIBN or benzoyl peroxide. mychemblog.com The resulting radicals then abstract a hydrogen atom from HBr (formed from trace Br₂ and the substrate) or directly from the benzylic position to start the chain reaction. Thermal bromination of toluene has been studied, confirming that the reaction proceeds via an atom and radical chain mechanism. aip.org

Photochemical Initiation : This approach uses light, often from a UV lamp, to initiate the reaction. acs.orgresearchgate.net The light energy is absorbed by either the molecular bromine present in trace amounts or the radical initiator, causing it to break apart into radicals (homolytic fission). mychemblog.com Photochemical initiation can often be performed at lower temperatures than thermal initiation, which can be advantageous for sensitive substrates. Continuous-flow photochemical reactors have been developed to improve the safety and scalability of benzylic brominations. acs.orgresearchgate.net The process typically involves irradiation with light of a suitable wavelength (e.g., 405 nm) to facilitate the Br-Br bond cleavage and initiate the radical substitution. acs.org

Both methods ultimately lead to the formation of a bromine radical, which then propagates the chain reaction by abstracting a benzylic hydrogen from the 2-(2,4-Dichlorophenoxy)toluene precursor, leading to the final product, this compound.

Radical Halogenation Approaches

Mechanistic Studies of Radical Chain Propagation and Termination in Benzylic Bromination

The mechanism of benzylic bromination proceeds through a classic free-radical chain reaction involving three distinct stages: initiation, propagation, and termination. masterorganicchemistry.commychemblog.com

Initiation: The process begins with the homolytic cleavage of either the N-Br bond in NBS or the Br-Br bond in the small amount of Br₂ present. chemistrysteps.comlibretexts.org This is typically induced by UV light or heat, generating the initial bromine radical (Br•) required to start the chain reaction. masterorganicchemistry.compearson.com

Propagation: This stage consists of two key steps that repeat in a cycle:

Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the benzylic position of the 2-(2,4-Dichlorophenoxy)toluene substrate. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.com The unpaired electron in the benzylic radical is delocalized over the adjacent aromatic ring, significantly lowering the bond dissociation energy of the benzylic C-H bond. masterorganicchemistry.commasterorganicchemistry.com

Bromination of the Radical: The newly formed benzylic radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the final product, this compound, and a new bromine radical. chadsprep.commychemblog.com This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain. mychemblog.com

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through several pathways, such as the combination of two bromine radicals to form Br₂, or the reaction of a bromine radical with a benzylic radical. These termination steps become more frequent as the concentration of reactants decreases. masterorganicchemistry.com

Hydrobromination of Corresponding Benzylic Alcohols

An alternative and common pathway for synthesizing this compound is through the nucleophilic substitution of the corresponding alcohol, 2-(2,4-Dichlorophenoxy)benzyl alcohol. This transformation is typically achieved by treating the alcohol with a strong hydrobromic acid (HBr). google.com

For benzylic alcohols, the reaction mechanism generally proceeds through an SN1 pathway. libretexts.org The hydroxyl group is a poor leaving group, so the first step involves its protonation by the acid to form a good leaving group, water. libretexts.orgmanac-inc.co.jp The subsequent departure of the water molecule generates a resonance-stabilized benzylic carbocation. This carbocation is then attacked by the bromide ion nucleophile to yield the final product. manac-inc.co.jp

Acid-Catalyzed Condensation Reactions

In the context of converting benzylic alcohols to bromides, acid catalysis is fundamental to the primary reaction pathway by protonating the hydroxyl group. libretexts.org However, strong acid conditions can also promote side reactions, particularly condensation reactions. For instance, two molecules of the benzylic alcohol can undergo an acid-catalyzed dehydration to form a dibenzyl ether. This occurs when one protonated alcohol molecule is attacked by the hydroxyl group of a second alcohol molecule, followed by deprotonation. The formation of such byproducts can be minimized by controlling reaction conditions, such as temperature and the concentration of the alcohol.

Optimization of Catalyst Systems and Reaction Conditions

The efficiency of converting benzylic alcohols to bromides is highly dependent on the reaction conditions. Optimization studies focus on maximizing the yield of the desired benzyl bromide while minimizing side products. Key parameters include the choice of brominating agent, solvent, temperature, and catalyst.

For the hydrobromination of benzyl alcohol, concentrated sulfuric acid can be used as a catalyst alongside hydrobromic acid to facilitate the reaction. google.com The choice of solvent is also critical; for instance, studies on the reaction of HBr with benzyl alcohol derivatives in glacial acetic acid have shown that electron-withdrawing groups can affect reactivity. ias.ac.in Other reagent systems, such as triphenylphosphine and N-bromosuccinimide, can convert benzylic alcohols to bromides under neutral conditions, often providing high yields in very short reaction times. tandfonline.comrsc.org

Below is a representative table illustrating how reaction conditions can be optimized for the bromination of a generic benzyl alcohol, based on common findings in the literature.

| Entry | Brominating Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | HBr (48%) | Conc. H₂SO₄ | None | 100 | 4 | 85 |

| 2 | PBr₃ | None | Diethyl Ether | 0-25 | 2 | 90 |

| 3 | NBS / PPh₃ | None | THF | 25 | < 0.1 | 95 |

| 4 | CBr₄ / PPh₃ | None | CH₂Cl₂ | 25 | 1 | 92 |

This table is illustrative and compiles typical results for benzylic alcohol bromination to demonstrate optimization principles.

Alternative Synthetic Pathways to this compound

Beyond the two primary methods, other synthetic strategies can be employed. One such method involves the use of reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which serves as an effective brominating agent for benzylic alcohols and is considered more environmentally benign than some traditional reagents. elsevierpure.com Another approach is the Appel reaction, which uses a combination of a tetrahalomethane (like CBr₄) and triphenylphosphine (PPh₃) to convert alcohols to the corresponding halides. This reaction proceeds under mild, neutral conditions.

Furthermore, heterogeneous reagents such as Silphos [P(Cl)₃₋ₙ(SiO₂)ₙ] in the presence of molecular bromine can convert alcohols to bromides. organic-chemistry.org The advantage of this method is the ease of separation of the solid-supported byproduct by simple filtration. organic-chemistry.org

Development of Green Chemistry Principles in this compound Synthesis

In recent years, significant efforts have been made to align the synthesis of benzyl bromides with the principles of green chemistry. This involves replacing hazardous reagents and solvents, improving energy efficiency, and minimizing waste. researchgate.net For benzylic bromination, a major focus has been on replacing toxic chlorinated solvents like carbon tetrachloride (CCl₄) with more environmentally benign alternatives such as acetonitrile, ionic liquids, or even water. researchgate.netacs.org

Another key green strategy is the use of catalytic processes and improving atom economy. For instance, the oxidative bromination using a combination of H₂O₂ and HBr is highly atom-economical, producing only water as a byproduct. nih.gov Photocatalytic methods, which use visible light to drive the reaction, offer an energy-efficient alternative to thermally initiated processes. nih.govrsc.org These light-induced reactions can often be performed at room temperature and with high selectivity. rsc.org

Solvent-Free Reaction Methodologies

A significant advancement in green synthesis is the development of solvent-free, or "dry media," reaction conditions. thieme-connect.com These methods reduce pollution and simplify workup procedures. Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions. tandfonline.com For example, the conversion of benzylic alcohols to bromides using triphenylphosphine/NBS can be achieved efficiently under solvent-free microwave conditions, leading to high yields in very short reaction times. tandfonline.com

Similarly, the Wohl-Ziegler bromination of toluenes with NBS has been successfully performed under solvent-free conditions, initiated by benzoyl peroxide or AIBN, showing comparable reactivity to reactions run in traditional CCl₄. thieme-connect.com These solventless approaches not only eliminate the environmental impact of organic solvents but also often lead to enhanced reaction rates and easier product isolation. tandfonline.comthieme-connect.com

Atom-Economy Considerations

Atom economy is a core principle of green chemistry that evaluates the efficiency of a chemical synthesis by calculating the proportion of reactant atoms that are incorporated into the desired final product. An ideal, or 100% atom-economical, reaction would see all the atoms of the reactants transformed into the product, with no byproducts.

To assess the atom economy of a synthesis for this compound, a balanced chemical equation for its formation is essential. This would involve identifying the starting materials (reactants) and all products, including the target molecule and any waste or byproducts. The atom economy is then calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Without a documented synthetic route, it is not possible to identify the reactants and, therefore, this calculation cannot be performed. A meaningful discussion on how to improve the atom economy—for instance, by redesigning the synthesis to favor addition reactions over substitutions or eliminations which inherently generate byproducts—is not feasible.

Catalytic Advancements for Enhanced Efficiency

The application of catalysts is a cornerstone of modern, efficient chemical synthesis. Catalysts can offer significant improvements over stoichiometric reactions by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates and allowing for milder reaction conditions. This often leads to higher yields, improved selectivity for the desired product, and a reduction in energy consumption and waste generation.

Advancements in catalysis that could theoretically be applied to the synthesis of a molecule like this compound might include:

Phase-Transfer Catalysis: If the synthesis involves reactants in immiscible phases, a phase-transfer catalyst could facilitate the reaction, increasing efficiency and eliminating the need for potentially hazardous co-solvents.

Photocatalysis: Utilizing light to drive a chemical reaction, often with high selectivity and under mild conditions, represents a significant advancement in green synthesis. For a benzyl bromide, photocatalytic bromination of a corresponding toluene derivative could be a potential route.

Biocatalysis: The use of enzymes to catalyze specific reactions offers unparalleled selectivity and operates under environmentally benign conditions (e.g., in water at ambient temperature and pressure).

However, without a known non-catalytic or first-generation catalytic process for synthesizing this compound, there is no baseline against which to evaluate the "advancements" or "enhanced efficiency" that modern catalytic methods could offer. Research and development in this area would first require the establishment of a viable synthetic pathway.

Reactivity and Mechanistic Investigations of 2 2,4 Dichlorophenoxy Benzyl Bromide

Radical-Mediated Transformations of 2-(2,4-Dichlorophenoxy)benzyl Bromide

Radical-mediated reactions offer a powerful avenue for C-C and C-heteroatom bond formation, often proceeding under mild conditions with high functional group tolerance. For benzylic bromides, these transformations typically involve the homolytic cleavage of the C-Br bond to generate a stabilized benzylic radical.

The generation of the 2-(2,4-Dichlorophenoxy)benzyl radical is a key step in its radical-mediated transformations. This can be achieved through several established methods. Photolysis, particularly with visible light in the presence of a photocatalyst, can induce homolytic cleavage of the weak C-Br bond. nih.gov Alternatively, chemical initiators can be employed. For instance, ethylcobaloxime, upon photolysis with white light, generates ethyl radicals that can abstract a bromine atom from a benzyl (B1604629) iodide to produce the corresponding benzyl radical. rsc.org A similar iodine or bromine atom abstraction mechanism is plausible for this compound.

Once generated, this short-lived radical intermediate can be intercepted by radical trapping agents. A common trapping agent is (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO), which would react with the benzylic radical to form a stable adduct, allowing for its detection and characterization by methods such as mass spectrometry. researchgate.net This technique is crucial for mechanistic studies to confirm the presence of the radical intermediate. researchgate.net

Photoinduced electron transfer (PET) is a fundamental process for initiating radical reactions of benzyl halides. koreascience.kr In a typical PET process, a photosensitizer, such as an iridium or ruthenium complex, absorbs light and is excited to a higher energy state. nih.govresearchgate.net This excited state can then transfer an electron to the benzyl bromide substrate. For this compound, this would lead to the formation of a radical anion, which rapidly fragments by cleaving the C-Br bond to yield the 2-(2,4-Dichlorophenoxy)benzyl radical and a bromide anion. nih.gov

The efficiency of this process is governed by the redox potentials of the photocatalyst and the substrate, as well as the solvent and other reaction conditions. nih.gov The generated benzylic radical can then participate in subsequent reaction cascades. nih.gov A key advantage of PET is that it often operates under mild, visible-light irradiation, making it compatible with a wide range of functional groups. nih.gov In some systems, a cooperative catalysis approach, where a nucleophile like lutidine first displaces the bromide to form a more easily reducible salt, can be used to facilitate the generation of benzyl radicals from their halides under a general set of photocatalytic conditions. nih.gov

Benzylic radicals and their precursors are excellent partners in carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly powerful for this purpose. nih.gov In a typical Suzuki-Miyaura coupling, a benzyl bromide reacts with an arylboronic acid or its trifluoroborate salt in the presence of a palladium catalyst and a base to form a diarylmethane structure. nih.govlookchem.com

It is expected that this compound could serve as the electrophilic partner in such reactions. The process would likely involve the oxidative addition of the benzyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product. These reactions tolerate a wide array of functional groups on both coupling partners. nih.gov

| Entry | Benzyl Bromide | Aryltrifluoroborate Partner | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | Diphenylmethane | 95 |

| 2 | 4-Fluorobenzyl bromide | Potassium phenyltrifluoroborate | 4-Fluorodiphenylmethane | 98 |

| 3 | 4-Cyanobenzyl bromide | Potassium phenyltrifluoroborate | 4-(Phenylmethyl)benzonitrile | 96 |

| 4 | Benzyl bromide | Potassium 4-methoxyphenyltrifluoroborate | 1-Methoxy-4-(phenylmethyl)benzene | 96 |

| 5 | 4-Nitrobenzyl bromide | Potassium 4-methylphenyltrifluoroborate | 1-Methyl-4-(4-nitrobenzyl)benzene | 85 |

Elimination Reactions and Pathways to Unsaturated Systems

When treated with a base, alkyl halides can undergo elimination reactions to form alkenes. For this compound, the primary pathways would be the E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanisms. libretexts.org

The E2 mechanism is a single-step process where a base abstracts a proton from a carbon adjacent to the leaving group (the benzylic carbon, in this case), while the C-Br bond cleaves simultaneously to form a double bond. libretexts.org This pathway is favored by strong, sterically hindered bases and requires a specific anti-periplanar geometry between the abstracted proton and the leaving group. libretexts.org

The E1 mechanism proceeds in two steps. First, the C-Br bond breaks to form a carbocation intermediate—in this case, the 2-(2,4-Dichlorophenoxy)benzyl cation. libretexts.org This is the rate-determining step. In a subsequent fast step, a weak base abstracts an adjacent proton to form the alkene. libretexts.org This pathway is favored by polar, protic solvents and weaker bases.

For this compound, elimination would lead to the formation of an unsaturated system. The specific product would depend on the availability of abstractable protons and the reaction conditions, potentially leading to stilbene-like structures or other conjugated systems.

Role as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the C-Br bond makes this compound a valuable intermediate for the synthesis of more complex molecular architectures.

The benzyl bromide moiety is a common building block for constructing larger ring systems. The 2,4-dichlorobenzyl group, a structurally related motif, has been employed as a protecting group in the multi-step synthesis of marine natural nucleosides. beilstein-journals.org In that context, the group is introduced via a reaction with 2,4-dichlorobenzyl chloride and later cleaved under specific conditions to reveal a hydroxyl group. beilstein-journals.org By analogy, this compound could be used to introduce the 2-(2,4-Dichlorophenoxy)benzyl group onto a molecule, which could then serve as a handle for further elaboration or as a key structural component.

Derivatization to Form Advanced Building Blocks

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of more complex molecules, often referred to as advanced building blocks. These building blocks are crucial intermediates in the development of novel compounds with potential applications in medicinal chemistry and materials science. The reactivity of the benzylic bromide functionality allows for a variety of chemical transformations, enabling the introduction of diverse structural motifs.

Research in this area has focused on leveraging the inherent reactivity of the carbon-bromine bond in nucleophilic substitution and cross-coupling reactions. These transformations facilitate the construction of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of derivatives with tailored properties.

One significant avenue of derivatization involves the reaction of the benzyl bromide with various nucleophiles. For instance, the structurally related 2-(2,4-dichlorophenoxy)acetic acid has been used to synthesize complex thiourea (B124793) derivatives. In a multi-step synthesis, 2-(2,4-dichlorophenoxy)acetic acid amide is first condensed with chloral (B1216628) hydrate (B1144303) to form 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. This intermediate is subsequently converted to an isothiocyanate, which then reacts with a variety of aromatic amines to yield a series of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides. mdpi.com This synthetic strategy highlights the potential for creating a library of compounds from a common precursor.

Furthermore, the general reactivity of benzyl bromides suggests their utility in well-established cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the formation of a carbon-carbon bond between the benzylic carbon and an aryl or vinyl group from a boronic acid or its ester. nih.govlibretexts.orgnih.govresearchgate.netlookchem.com This reaction is typically catalyzed by a palladium complex and proceeds in the presence of a base. nih.govlibretexts.orgnih.govresearchgate.netlookchem.com Similarly, the Sonogashira coupling enables the formation of a carbon-carbon bond between the benzylic carbon and a terminal alkyne, also utilizing a palladium catalyst, often with a copper(I) co-catalyst. wikipedia.orglibretexts.orgbeilstein-journals.orgorganic-chemistry.org These reactions are instrumental in constructing complex molecular architectures.

The following table summarizes representative derivatization reactions applicable to this compound for the formation of advanced building blocks, based on the known reactivity of similar benzyl bromides and related starting materials.

Table 1: Representative Derivatization Reactions for Advanced Building Block Synthesis

| Starting Material | Reagent(s) | Reaction Type | Product Class |

|---|---|---|---|

| This compound | Arylboronic Acid, Pd catalyst, Base | Suzuki-Miyaura Coupling | Diarylalkanes |

| This compound | Terminal Alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Sonogashira Coupling | Arylalkynes |

| This compound | Amine (R-NH2) | Nucleophilic Substitution | Secondary Amines |

| This compound | Alcohol (R-OH) | Nucleophilic Substitution | Ethers |

| This compound | Thiol (R-SH) | Nucleophilic Substitution | Thioethers |

| 2-(2,4-Dichlorophenoxy)acetic acid amide | 1. Chloral hydrate; 2. SOCl2; 3. KSCN; 4. Aromatic Amine | Multi-step synthesis | Thiourea Derivatives mdpi.com |

Detailed research findings on the derivatization of benzyl bromides indicate a broad substrate scope and functional group tolerance for these reactions. For instance, in Suzuki-Miyaura couplings, a variety of substituted arylboronic acids can be employed to introduce different aromatic moieties. nih.govnih.gov The choice of palladium catalyst and ligands can be optimized to achieve high yields and selectivity. nih.gov In Sonogashira couplings, both aliphatic and aromatic terminal alkynes can be used, providing access to a diverse range of alkynylated products. wikipedia.orgbeilstein-journals.org

Nucleophilic substitution reactions offer a straightforward method for introducing heteroatoms. Reactions with primary or secondary amines yield the corresponding substituted benzylamines, while reactions with alcohols or thiols produce ethers and thioethers, respectively. The reaction conditions for these substitutions, such as the choice of solvent and base, can be tailored to the specific nucleophile and substrate. quora.comstackexchange.com

The derivatization of this compound into these advanced building blocks is a key strategy for exploring the chemical space around this scaffold. The resulting molecules, with their varied functionalities and structural complexity, are valuable tools for the discovery of new chemical entities with potential applications in various fields of chemical research.

Computational and Theoretical Studies on 2 2,4 Dichlorophenoxy Benzyl Bromide

Prediction of Reactivity Profiles and Selectivity Rules

The reactivity and selectivity of 2-(2,4-Dichlorophenoxy)benzyl bromide in chemical reactions, particularly nucleophilic substitutions, can be predicted by analyzing its electronic and steric properties through computational and theoretical frameworks. While direct empirical data on this specific compound is scarce in publicly accessible literature, its behavior can be inferred from established principles of physical organic chemistry and studies on analogous substituted benzyl (B1604629) halides.

The reactivity of benzyl halides is primarily dictated by the stability of the transition states for either SN1 or SN2 reaction pathways. youtube.comstackexchange.com These pathways are heavily influenced by the electronic nature and steric bulk of substituents on the aromatic ring. libretexts.orgstudymind.co.uk

Electronic and Steric Influence of the 2-(2,4-Dichlorophenoxy) Group

The substituent at the ortho position of the benzyl bromide is a 2,4-dichlorophenoxy group. Its influence on the reactivity of the benzylic carbon is twofold:

Steric Effects : The 2,4-dichlorophenoxy group is exceptionally bulky. Its presence at the ortho position creates significant steric hindrance around the benzylic carbon. libretexts.orgyoutube.com This bulkiness would impede the backside approach of a nucleophile, which is a requirement for the SN2 mechanism. youtube.compdx.edu Such steric crowding is known to dramatically decrease the rate of SN2 reactions. libretexts.org

Predicted Reactivity Profile

SN1 Reactivity : The strong electron-withdrawing character of the substituent destabilizes the benzylic carbocation, making the SN1 pathway highly unfavorable compared to benzyl bromide or benzyl bromides with electron-donating groups. stackexchange.comquora.com

SN2 Reactivity : While the electronic effect might slightly favor an SN2 reaction by increasing the electrophilicity of the benzylic carbon, the severe steric hindrance from the ortho-substituent is expected to be the dominant factor, significantly retarding the rate of an SN2 reaction. libretexts.org

Therefore, this compound is predicted to be significantly less reactive in nucleophilic substitution reactions than unsubstituted benzyl bromide. The steric hindrance likely outweighs the electronic activation for an SN2 reaction, and the electronic deactivation makes an SN1 pathway energetically costly.

The following table provides a qualitative prediction of relative reaction rates for the solvolysis of various substituted benzyl bromides, illustrating the expected low reactivity of the title compound.

| Compound | Substituent | Predicted Electronic Effect on Carbocation Stability (SN1) | Predicted Steric Hindrance (SN2) | Predicted Relative Rate (Illustrative) |

|---|---|---|---|---|

| 4-Methoxybenzyl bromide | 4-OCH3 | Strongly Stabilizing (+R) | Low | Very High |

| 4-Methylbenzyl bromide | 4-CH3 | Stabilizing (+I) | Low | High |

| Benzyl bromide | -H | Baseline | Low | Moderate |

| 4-Nitrobenzyl bromide | 4-NO2 | Strongly Destabilizing (-I, -R) | Low | Low |

| This compound | 2-(2,4-Cl2C6H3O) | Strongly Destabilizing (-I) | Very High | Very Low |

Predicted Selectivity Rules

Selectivity in a reaction refers to the preference for one product over another. For this compound, the following selectivities can be predicted:

Chemoselectivity : In reactions with ambident nucleophiles (nucleophiles with more than one potential attacking atom), the selectivity will be governed by the Hard and Soft Acids and Bases (HSAB) principle. The benzylic carbon of a benzyl bromide is considered a soft electrophilic center. Therefore, it will preferentially react with the softer nucleophilic atom of an ambident nucleophile. For example, in a reaction with thiocyanate (B1210189) ion (SCN⁻), attack through the soft sulfur atom to form a thiocyanate is expected to be favored over attack through the harder nitrogen atom to form an isothiocyanate.

Regioselectivity : The primary site of reactivity for nucleophilic substitution is the benzylic carbon. Alternative reactions, such as nucleophilic aromatic substitution on either of the phenyl rings, are highly unlikely under typical nucleophilic substitution conditions as they would require the displacement of a hydride or chloride from an sp²-hybridized carbon, which is energetically unfavorable. stackexchange.com Elimination reactions to form a stilbene (B7821643) derivative are possible in the presence of a strong, bulky base, but are generally not a major pathway for primary benzyl halides.

Stereoselectivity : The stereochemical outcome depends on the reaction mechanism.

If the reaction were forced to proceed via an SN2 pathway, it would occur with a complete inversion of stereochemistry at the benzylic carbon.

A hypothetical SN1 reaction would proceed through a planar carbocation intermediate, leading to a racemic mixture of products (both retention and inversion of configuration).

Given the predicted slow rates for both pathways, it is difficult to definitively predict which would dominate without specific experimental conditions. However, the significant steric hindrance makes a pure SN2 backside attack challenging. A mechanism with mixed SN1/SN2 character or one involving electron transfer might be possible under certain conditions.

Abiotic Environmental Transformation Pathways of 2 2,4 Dichlorophenoxy Benzyl Bromide

Hydrolytic Degradation Mechanisms in Aquatic Systems

Hydrolysis is a primary abiotic degradation pathway for many organic compounds in water. For 2-(2,4-Dichlorophenoxy)benzyl bromide, two main sites are susceptible to hydrolytic attack: the benzylic carbon-bromine (C-Br) bond and the ether linkage. The C-Br bond in benzyl (B1604629) bromides is known to be susceptible to nucleophilic substitution by water, while the ether bond's stability is more variable.

The rate of hydrolysis for this compound is highly dependent on the pH of the aquatic system. While specific kinetic data for this exact compound is not extensively documented in scientific literature, the reactivity of its constituent functional groups—benzyl bromide and dichlorophenoxy ether—provides a strong basis for predicting its behavior.

Benzyl Bromide Moiety: The hydrolysis of the benzyl bromide group proceeds via a nucleophilic substitution reaction. Under neutral conditions, water acts as the nucleophile. In alkaline (basic) conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile, significantly accelerates the reaction rate. chemrxiv.org Therefore, the half-life of the compound is expected to decrease substantially as the pH increases above 7. This base-catalyzed hydrolysis is a common characteristic for many organic esters and halides. nih.govresearchgate.net For example, studies on the herbicide florpyrauxifen-benzyl show that its hydrolysis is significantly faster under alkaline conditions than in neutral or acidic environments. mdpi.comresearchgate.net

Ether Linkage: The 2,4-dichlorophenoxy ether linkage is generally more resistant to hydrolysis under typical environmental pH conditions (pH 4-9) compared to the C-Br bond. cdc.gov However, the kinetics can be influenced by pH. In strongly acidic solutions, the ether oxygen can be protonated, which may facilitate the cleavage of the C-O bond. researchgate.net

Table 1: Predicted Hydrolysis Half-Life of this compound at Different pH Values (Illustrative) Data is illustrative and based on the known reactivity of benzyl halides and phenoxy herbicides.

| pH Condition | Dominant Reaction | Expected Rate | Estimated Half-Life Range |

|---|---|---|---|

| Acidic (pH < 4) | Slow C-Br hydrolysis; potential for slow ether cleavage | Slow | Months to years |

| Neutral (pH ≈ 7) | Moderate C-Br hydrolysis | Moderate | Days to weeks |

| Alkaline (pH > 8) | Rapid base-catalyzed C-Br hydrolysis | Fast | Hours to days |

The hydrolysis of this compound is expected to yield specific intermediates and final byproducts resulting from the cleavage of the C-Br bond and, to a lesser extent, the ether linkage.

Primary Hydrolysis Product: The most likely initial transformation is the hydrolysis of the highly reactive benzyl bromide group. This reaction substitutes the bromine atom with a hydroxyl group, leading to the formation of 2-(2,4-Dichlorophenoxy)benzyl alcohol .

Secondary Hydrolysis Products: If the ether bond undergoes cleavage, which is less likely under typical environmental conditions, the resulting products would be 2,4-Dichlorophenol (B122985) and 2-hydroxybenzyl bromide or its subsequent hydrolysis product, 2-hydroxybenzyl alcohol .

Computational studies on the related compound 2,4-Dichlorophenoxyacetic acid (2,4-D) suggest that the dissociation of C-Cl bonds can also be a part of its degradation mechanism, although this is more relevant to microbial or photochemical pathways. researchgate.net

Photochemical Transformation Under Environmental Conditions

Sunlight can induce photochemical reactions, providing an alternative degradation pathway for this compound, particularly in the upper layers of water bodies. This transformation can occur through direct absorption of light energy or via indirect processes mediated by other light-absorbing substances in the water.

Direct photolysis occurs when the molecule itself absorbs light of a suitable wavelength, leading to an excited state and subsequent chemical transformation. The aromatic rings and the C-Br bond in this compound are potential chromophores.

Mechanisms: The primary mechanism for the photolysis of benzyl bromides is the homolytic cleavage (homolysis) of the C-Br bond to form a benzyl radical and a bromine radical. researchgate.net The dichlorophenoxy moiety can also undergo photolysis, typically involving the reductive dechlorination (replacement of Cl with H) or the substitution of chlorine atoms with hydroxyl groups, a pathway observed in the photodecomposition of 2,4-D. ucanr.edu

Quantum Yields: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It represents the fraction of absorbed photons that result in a chemical reaction. While specific quantum yield data for this compound are not available, values for related compounds can provide context. For instance, the direct photolysis quantum yield for the UV filter benzophenone-4 has been reported to be in the range of 10⁻⁵, indicating a relatively inefficient process in the absence of sensitizers. unito.it The actual efficiency for the target compound would depend on its specific light absorption characteristics and the stability of its excited state.

Indirect or sensitized photodegradation often plays a more significant role in the environmental breakdown of organic pollutants than direct photolysis. This process involves naturally occurring photosensitizers that absorb sunlight and produce highly reactive chemical species.

Common Sensitizers: In natural waters, key sensitizers include dissolved organic matter (DOM), nitrate (B79036) ions (NO₃⁻), and nitrite (B80452) ions (NO₂⁻).

Reactive Species: Upon irradiation, these sensitizers can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃⁻•). unito.it Nitrite photolysis can also produce nitrogen dioxide radicals (•NO₂). nih.gov

Degradation Pathway: These reactive species, particularly the highly reactive and non-selective hydroxyl radical, can attack the this compound molecule at various sites, including the aromatic rings and the benzylic position, leading to hydroxylation, oxidation, and bond cleavage. The degradation of vapor-phase 2,4-D in the atmosphere, for example, is driven by reactions with photochemically generated hydroxyl radicals. cdc.gov

The products of photochemical transformation are diverse and depend on the specific pathway (direct vs. sensitized) and environmental conditions.

From Direct Photolysis: Direct photolysis is expected to primarily yield products from C-Br bond cleavage, such as the 2-(2,4-Dichlorophenoxy)benzyl radical . This radical can then react with oxygen to form peroxy radicals, abstract hydrogen to form 2-(2,4-Dichlorophenoxy)toluene , or dimerize. Photolytic cleavage of the C-Cl bonds would lead to mono-chlorinated or non-chlorinated versions of the parent compound.

From Sensitized Photodegradation: Reaction with hydroxyl radicals will lead to the formation of various hydroxylated derivatives on both aromatic rings. Studies on the photodegradation of 2,4-D have identified major initial products such as 2-hydroxy-4-chlorophenoxyacetic acid and 2,4-dichlorophenol , followed by further degradation to compounds like 1,2,4-trihydroxybenzene , which can then oxidize into polymeric humic acids. researchgate.netucanr.edu Similar hydroxylated and cleaved products would be expected for this compound.

Table 2: Summary of Potential Abiotic Degradation Products

| Pathway | Primary Products / Intermediates | Secondary / Minor Products |

|---|---|---|

| Hydrolysis | 2-(2,4-Dichlorophenoxy)benzyl alcohol | 2,4-Dichlorophenol, 2-hydroxybenzyl alcohol |

| Direct Photolysis | 2-(2,4-Dichlorophenoxy)benzyl radical, Bromine radical | 2-(2,4-Dichlorophenoxy)toluene, Hydroxylated and dechlorinated derivatives |

| Sensitized Photolysis | Hydroxylated derivatives | Ring-cleavage products, 2,4-Dichlorophenol, Polymeric acids |

Oxidative Degradation Pathways in the Absence of Biological Systems

In the environment, the degradation of organic compounds in the absence of biological activity is primarily driven by abiotic processes such as oxidation. For a molecule like this compound, oxidative degradation is expected to occur in both atmospheric and aquatic environments, largely influenced by factors like temperature, pH, and the presence of oxidizing agents.

In the atmosphere, vapor-phase organic molecules are susceptible to degradation by photochemically generated hydroxyl radicals (•OH). For instance, the vapor-phase reaction of 2,4-D with hydroxyl radicals has an estimated half-life of about 19 hours. cdc.gov Similarly, benzyl bromide is degraded in the atmosphere by reaction with these radicals, with an estimated half-life of approximately 7 days. nih.gov This suggests that the ether and benzyl functionalities of this compound would be susceptible to such atmospheric oxidation.

In aquatic systems, advanced oxidation processes (AOPs) can lead to the degradation of chlorinated aromatic compounds. Studies on the oxidative degradation of 2,4-D in subcritical and supercritical water have shown that temperature and reaction time are key factors. nih.govresearchgate.net In these processes, dechlorination is a major initial step, leading to the formation of intermediates such as 2,4-dichlorophenol (2,4-DCP) and other acids. nih.govresearchgate.net For example, the degradation of 2,4-D via thermally activated persulfate oxidation is driven primarily by sulfate (B86663) radicals (SO₄⁻•), with hydroxyl radicals (•OH) also playing a role. nih.gov This process is effective over a wide pH range. nih.gov

The degradation of 2,4-DCP itself has been studied, showing that hydroxyl radicals predominantly attack the unsubstituted positions on the aromatic ring. nih.gov The presence of iron in soil can also influence oxidative degradation. For example, the transformation of 2,4-DCP in iron-rich soil under oxic conditions is enhanced, with hydroxyl radicals generated from the oxidation of Fe(II) playing a significant role in the degradation process. acs.org

The benzyl bromide moiety is also subject to abiotic degradation. It can undergo hydrolysis, and its oxidation can lead to the formation of benzaldehyde. researchgate.net The oxidative debenzylation of related compounds can be promoted by bromo radicals formed from the oxidation of bromide. nih.gov

Table 1: Abiotic Oxidative Degradation of Analogous Compounds

| Compound | Degradation Pathway | Key Reactants | Major Intermediates/Products | Influencing Factors |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Atmospheric Oxidation | Hydroxyl radicals (•OH) | - | Sunlight |

| Aquatic Oxidation (Sub/Supercritical Water) | Water, Oxygen | 2,4-Dichlorophenol, Acetic acid | Temperature, Pressure | |

| Thermally Activated Persulfate Oxidation | Persulfate (S₂O₈²⁻) | Sulfate radicals (SO₄⁻•), Hydroxyl radicals (•OH) | Temperature, pH | |

| Benzyl Bromide | Atmospheric Oxidation | Hydroxyl radicals (•OH) | - | Sunlight |

| Hydrolysis/Oxidation | Water, Oxygen | Benzaldehyde | - | |

| 2,4-Dichlorophenol (2,4-DCP) | Radiolytic Oxidation | Hydroxyl radicals (•OH) | Chlorohydroquinone | pH, Presence of Oxygen |

| Oxidation in Fe-rich soil | Fe(II), Oxygen | 4-Chlorocatechol | Redox conditions |

Sorption and Desorption Dynamics on Abiotic Environmental Matrices (Focus on Mechanistic Aspects)

The transport and bioavailability of organic compounds in the environment are significantly controlled by their sorption to and desorption from abiotic matrices like soil, sediment, and clay minerals. The sorption behavior of this compound is expected to be influenced by its chemical properties and the characteristics of the environmental matrix.

Mechanisms of Sorption:

The sorption of chlorinated phenoxy compounds like 2,4-D is a complex process involving multiple mechanisms. Studies on various soil types have shown that sorption is influenced by:

Organic Matter Content: Soil organic matter (SOM) is a primary sorbent for many organic chemicals. The sorption of 2,4-D generally increases with increasing soil organic carbon content. nih.govresearchgate.net This is attributed to hydrophobic interactions and hydrogen bonding between the compound and the organic matter. mdpi.com

Clay Mineralogy and Content: The type and amount of clay minerals in soil play a crucial role. The sorption of 2,4-D has been found to be favored in soils with higher free iron oxide content, while it decreases with higher clay content in some cases. csic.es The surface charge of clay minerals, which can be pH-dependent, also affects the sorption of anionic herbicides like 2,4-D. csic.es For instance, the sorption of 2,4-dichlorophenol on clay soil has been shown to be higher for treated clay samples with lower cation exchange capacity. journals.co.za

pH: The pH of the soil solution is a critical factor, especially for ionizable compounds like 2,4-D (which is an acid). The sorption of 2,4-D is pH-dependent, as it influences the charge of both the molecule and the soil surfaces. mdpi.com In some soils, a lower pH can lead to increased sorption. nih.gov

Other Interactions: Besides hydrophobic partitioning, other interactions such as van der Waals forces, charge-transfer reactions, and ligand exchange can contribute to the sorption of dichlorophenols to soil surfaces. acs.org

Desorption Dynamics:

Desorption is the process by which a sorbed chemical is released back into the soil solution. This process is often not the complete reverse of sorption, a phenomenon known as hysteresis. The desorption of 2,4-D from soils has been shown to be influenced by the same factors that control sorption, including organic matter and clay content. researchgate.net

The desorption of hydrophobic organic compounds from sediments can be a slow process, with different fractions of the sorbed chemical desorbing at different rates. nih.gov Studies on benzidine, another aromatic compound, have shown that desorption efficiency is influenced by the solvent and that hydrophobic partitioning and covalent binding can be dominant processes. nih.gov

For 2,4-D, lower sorption, as indicated by low distribution coefficient (Kd) values, suggests high mobility in soils. researchgate.net However, the actual leaching potential is also dependent on the degradation rate. cdc.gov

Table 2: Factors Influencing Sorption of Analogous Compounds on Abiotic Matrices

| Matrix Component | Influencing Factor | Effect on Sorption | Compound Example |

| Soil Organic Matter | Content | Increased sorption with higher content | 2,4-D, 2,4-Dichlorophenol |

| Clay Minerals | Type and Content | Variable; Fe-oxides can increase sorption, while some clays (B1170129) decrease it. | 2,4-D |

| Cation Exchange Capacity | Lower CEC can lead to higher sorption. | 2,4-Dichlorophenol | |

| Soil Solution | pH | Lower pH can increase sorption for acidic compounds. | 2,4-D |

| Compound Properties | Hydrophobicity | Higher hydrophobicity generally leads to stronger sorption. | Benzidine |

Future Research Directions and Emerging Avenues for 2 2,4 Dichlorophenoxy Benzyl Bromide

Development of Highly Selective Catalytic Systems for Functionalization

The presence of a reactive C(sp³)–Br bond makes 2-(2,4-dichlorophenoxy)benzyl bromide an ideal candidate for functionalization. However, achieving high selectivity is crucial to avoid unwanted reactions at the chlorinated aromatic ring. Future research will likely focus on developing catalytic systems that can precisely target the benzylic position.

Cooperative catalysis, which combines multiple catalytic cycles, presents a promising approach. For instance, a strategy employing nucleophilic cooperative catalysis with a photocatalyst could be highly effective. nih.govorganic-chemistry.org In this hypothetical system, a nucleophilic catalyst like lutidine could react with the benzyl (B1604629) bromide to form a lutidinium salt in situ. This salt would possess a lower reduction potential than the parent benzyl bromide, allowing for its conversion into a benzylic radical by a suitable photocatalyst under visible light irradiation. nih.govorganic-chemistry.org This radical could then be coupled with a variety of reaction partners, such as electron-deficient alkenes in a Giese-type reaction. organic-chemistry.org

Another avenue involves metallaphotoredox catalysis. Systems combining zirconocene (B1252598) and photoredox catalysts have been shown to enable the reductive homocoupling of benzyl chlorides under mild conditions. chemrxiv.org Adapting this methodology for this compound could facilitate the formation of bibenzylic structures, which are prevalent in biologically active molecules. chemrxiv.org The key challenge and research focus would be optimizing the catalyst system to ensure chemoselective cleavage of the C-Br bond without disturbing the C-Cl bonds.

| Catalytic System | Proposed Application for this compound | Potential Product Type |

| Lutidine/Photocatalyst | Cooperative catalytic Giese-type coupling with electron-deficient alkenes. organic-chemistry.org | Functionalized benzyl derivatives |

| Zirconocene/Photocatalyst | Reductive homocoupling of the benzyl bromide moiety. chemrxiv.org | Symmetrical bibenzyl derivatives |

| Thiourea (B124793) Additives | Mediated nucleophilic substitution with various nucleophiles under mild conditions. organic-chemistry.org | Ethers, thioethers, azides, etc. |

| Palladium Catalysis | Suzuki-Miyaura cross-coupling with boronic acids. researchgate.net | Diarylalkane structures |

Integration into Continuous Flow Chemistry Methodologies for Scalable Synthesis

The synthesis and derivatization of benzyl bromides can present safety and scalability challenges in traditional batch reactors, particularly for exothermic or radical reactions. Continuous flow chemistry offers a powerful solution by providing superior control over reaction parameters, enhancing safety, and facilitating scalability. organic-chemistry.orgnih.govresearchgate.net

Future work could establish a continuous flow protocol for the synthesis of this compound itself. For instance, the bromination of the corresponding toluene (B28343) precursor could be achieved in a microchannel reactor using H₂O₂ as a green oxidant and HBr as the bromine source, activated by light. researchgate.net This approach avoids the direct use of hazardous molecular bromine and minimizes risks associated with thermal runaway. researchgate.net

Furthermore, the functionalization of the target compound can be integrated into a multi-step flow system. Benzylic sodium organometallics, for example, can be generated in flow and subsequently reacted with various electrophiles. uni-muenchen.de A potential flow sequence could involve the in-situ formation of a Grignard or organolithium reagent from this compound, followed immediately by quenching with an electrophile in a second mixer. This "on-demand" generation and consumption of highly reactive intermediates avoids their accumulation, significantly improving process safety. nih.govuni-muenchen.de Such integrated systems reduce manual handling, minimize purification of intermediates, and can operate for extended periods to produce large quantities of the desired derivative. nih.gov

Exploration of Novel Reaction Chemistries and Derivatization Opportunities

The benzyl bromide functional group is a versatile handle for a wide array of chemical transformations, opening up numerous derivatization possibilities for the this compound scaffold.

One key area of exploration is the homologation reaction, which can achieve a formal insertion into the C(sp²)–C(sp³) bond. nih.gov Reacting the target compound with a diazo derivative in the presence of a Lewis acid like SnBr₄ could yield a product with a benzylic quaternary center and retain the alkyl bromide as a handle for further manipulation. nih.gov This would provide a pathway to complex β²,²-amino acid derivatives or other sterically hindered structures. nih.gov

The retained bromide from such a homologation, or the original benzyl bromide, can be displaced by a variety of nucleophiles to access diverse chemical matter. nih.gov

Azide substitution followed by reduction would yield primary amines.

Cyanide displacement would produce nitriles, which are precursors to carboxylic acids, amides, and amines. nih.gov

Reaction with heterocycles like 1,2,4-triazole (B32235) can install scaffolds that are privileged in medicinal and agrochemical chemistry. nih.gov

Radical-based transformations also offer significant potential. Visible light-induced C-H bromination of related benzyl boronic esters has been demonstrated, suggesting that radical chemistry is compatible with such scaffolds. organic-chemistry.org Applying radical-radical coupling strategies to this compound could enable the construction of challenging C(sp³)–C(sp³) bonds. chemrxiv.org

Multi-Component Reactions Involving the this compound Scaffold

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, maximizing atom economy and synthetic efficiency. beilstein-journals.orgencyclopedia.pub While direct participation of a benzyl bromide in the initial bond-forming cascade of many classical MCRs (like Ugi or Biginelli reactions) is uncommon, it can be employed as a key reactant in sequential or MCR-based diversification strategies. beilstein-journals.org

A promising future direction is the use of this compound as an alkylating agent in a sequential one-pot process following an MCR. For example, the product of a Biginelli reaction (a dihydropyrimidinone) or a Ugi reaction (a bis-amide) often contains a reactive N-H bond. beilstein-journals.orgnih.gov This N-H bond could be deprotonated and subsequently alkylated with this compound to rapidly generate a library of complex, highly substituted heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 2-(2,4-Dichlorophenoxy)benzyl bromide to ensure safety and stability?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood to minimize inhalation exposure. Train personnel on spill containment and emergency procedures (e.g., neutralization with sodium bicarbonate) .

- Storage : Store in tightly sealed amber glass containers at 2–8°C. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and metals (e.g., aluminum, zinc) due to incompatibility risks. Maintain a dry, well-ventilated environment to prevent hydrolysis .

- Safety Notes : Classify as a potential carcinogen based on structural analogs (e.g., 2-(2,4-dichlorophenoxy)propionic acid) and minimize skin contact to reduce systemic absorption .

Q. How can researchers synthesize this compound, and what are the critical parameters to control during synthesis?

- Methodological Answer :

- Synthetic Route : React 2-(2,4-dichlorophenoxy)benzyl alcohol with phosphorus tribromide (PBr₃) in anhydrous dichloromethane under nitrogen. Monitor temperature (0–5°C) to suppress side reactions like oxidation .

- Key Parameters :

- Stoichiometry : Maintain a 1:1.2 molar ratio of alcohol to PBr₃ for complete conversion.

- Moisture Control : Use molecular sieves or anhydrous MgSO₄ to prevent hydrolysis of PBr₃.

- Purification : Isolate via flash chromatography (hexane:ethyl acetate, 9:1) and confirm purity by TLC (Rf ~0.7) .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be identified?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for a singlet at δ 4.6–4.8 ppm (CH₂Br), aromatic protons at δ 6.8–7.5 ppm (split due to dichlorophenoxy substituents), and coupling patterns reflecting substituent positions .

- ¹³C NMR : Identify the benzylic carbon (C-Br) at ~30 ppm and aromatic carbons (C-Cl) at 115–135 ppm .

- Mass Spectrometry : Expect a molecular ion peak at m/z 335.89 (M⁺) and fragments at m/z 255 (loss of Br) and m/z 161 (dichlorophenoxy fragment) .

- IR : Confirm C-Br stretch at 500–600 cm⁻¹ and aryl ether (C-O-C) at 1200–1250 cm⁻¹ .

Advanced Research Questions

Q. How does the electronic nature of the 2,4-dichlorophenoxy substituent influence the reactivity of the benzyl bromide moiety in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The 2,4-dichlorophenoxy group stabilizes the transition state via inductive effects, accelerating SN2 reactions. Compare reactivity with analogs (e.g., 4-fluorophenoxy derivatives) using kinetic studies (e.g., pseudo-first-order rate constants in DMSO with NaN₃) .

- Steric Effects : Ortho-chloro substituents may hinder nucleophile approach; quantify steric hindrance using DFT-calculated Bürgi-Dunitz angles .

Q. What strategies can mitigate competing side reactions (e.g., oxidation or elimination) during synthetic applications of this compound?

- Methodological Answer :

- Oxidation Control : Avoid strong oxidizing agents (e.g., KMnO₄). Use stabilizing additives like BHT (butylated hydroxytoluene) at 0.1 wt% to suppress radical formation during storage .

- Elimination Suppression : Conduct reactions in polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) to minimize β-hydrogen elimination. Monitor by GC-MS for olefin byproducts .

Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic attack. Compare with experimental results (e.g., SN2 vs. SN1 pathways in methanol/water mixtures) .

- Molecular Dynamics (MD) : Simulate solvation effects in THF to predict nucleophile accessibility to the benzylic carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.